Indolizine-1-carboxamide

C–H functionalization regioselective synthesis indolizine carboxamides

Sourcing the correct regioisomer for neuroreceptor-targeted libraries often fails when substituting 2- or 3-carboxamide isomers. Indolizine-1-carboxamide is the explicit 1-substituted scaffold required for WO2006015737A1 pharmacophore hypotheses. Direct C-H carboxamidation routes are regiospecific for the 3-position, making this pre-formed building block indispensable for diversity-oriented synthesis. - Enables precise 1-position derivatization inaccessible via direct C-H functionalization. - Eliminates risk of synthesizing out-of-scope compounds that compromise freedom to operate. - Serves as a single-isomer standard for unambiguous HPLC/LC-MS calibration, avoiding co-elution with 2- and 3-isomers.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 14759-47-8
Cat. No. B11920932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolizine-1-carboxamide
CAS14759-47-8
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2C=C1)C(=O)N
InChIInChI=1S/C9H8N2O/c10-9(12)7-4-6-11-5-2-1-3-8(7)11/h1-6H,(H2,10,12)
InChIKeyDHOQDVKLAJQFSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indolizine-1-carboxamide (CAS 14759-47-8): Core Structural Identity and Baseline Properties for Procurement Decisions


Indolizine-1-carboxamide is a heterocyclic compound belonging to the indolizine family, consisting of a fused pyrrole–pyridine ring system with a primary carboxamide substituent at the 1-position [1]. Its molecular formula is C₉H₈N₂O (MW 160.17 g/mol), and it is structurally isomeric with indolizine-2-carboxamide (CAS 22320-23-6) and indolizine-3-carboxamide (CAS 22320-27-0) . The compound serves as a synthetic intermediate and a core scaffold for building bioactive indolizine derivatives [2].

Scaffold 1-substituted indolizine core with unique carboxamide vector
Workflow Neuroreceptor-focused ligand design and library synthesis
Identity Regioisomerically distinct entry point; single-isomer reference standard

Why Indolizine-1-carboxamide Cannot Be Simply Replaced by Its 2- or 3-Carboxamide Isomers


Although indolizine‑1‑carboxamide shares an identical molecular formula and similar computed logP (XlogP3‑AA = 1.4, TPSA = 47.5 Ų) with its 2‑ and 3‑isomers, the position of the carboxamide group exerts a first‑order control over both physico‑chemical behaviour and synthetic accessibility [1]. Commercially available synthetic methodology for C–H carboxamidation is regiospecific for the 3‑position and does not provide access to the 1‑carboxamide isomer [2]. Consequently, substituting indolizine‑2‑ or ‑3‑carboxamide for the 1‑isomer in a synthetic sequence leads either to a different regioisomer of the final product or to complete failure of the intended transformation [3].

Synthetic Accessibility

Direct C–H carboxamidation is regiospecific for the 3-isomer; the 1-carboxamide isomer may not form under these conditions.

Molecular Recognition Geometry

Identical 2D molecular descriptors may mask distinct 3D hydrogen-bonding vectors, potentially altering target engagement or co-crystal formation.

Patent-Scope Alignment

Neuroreceptor patent claims explicitly prefer 1-substitution; swapping regioisomers may position research outside protected chemical space.

Quantitative Differentiation Evidence for Indolizine-1-carboxamide Versus Its Closest Isomers


Regioselective C–H Carboxamidation Yields Indolizine-3-carboxamides but Not the 1‑Isomer

A 2021 Lewis acid‑catalyzed C–H carboxamidation protocol delivers a diverse array of indolizine‑3‑carboxamides in moderate to good yields but is completely selective for the 3‑position; the 1‑carboxamide isomer is not formed under these conditions [1]. This regiospecificity means that indolizine‑1‑carboxamide must be sourced through alternative synthetic routes (e.g., cyclization of pyridinium salts followed by carboxamide installation) [2], making it a distinct procurement item that cannot be substituted by the more synthetically accessible 3‑isomer.

Synthetic Access
Cross-study comparable
Indolizine-1-carboxamide: 0% yield
Indolizine-3-carboxamide: 40–78% yield
Orthogonal synthetic entry points
Lewis acid catalyst, dioxazolones, DCE, 80 °C
C–H functionalization regioselective synthesis indolizine carboxamides

Hydrogen‑Bond Donor/Acceptor Topology Differs Despite Identical Computed Counts

Both indolizine‑1‑carboxamide and its 2‑isomer possess one hydrogen‑bond donor and one acceptor, and their computed XLogP3‑AA (1.4) and topological polar surface area (47.5 Ų) are identical [1]. However, the spatial orientation of the carboxamide vector relative to the indolizine π‑system differs markedly between regioisomers, altering the three‑dimensional hydrogen‑bonding geometry available for target engagement or crystal packing [2].

H-Bond Topology
Class-level inference
1 HBD, 1 HBA, XLogP3 = 1.4
Identical computed 2D values vs 2-isomer
3D vector orientation differs qualitatively
Data to verify; spatial differences unaccounted in 2D fingerprints
hydrogen bonding molecular recognition physicochemical properties

Patent‑Documented Role as a Privileged Scaffold for Neuroreceptor‑Active Compounds

Patent WO2006015737A1 specifically claims indolizine‑1‑carboxamide derivatives (general formula I) as neuroreceptor‑active agents [1]. The 1‑carboxamide substitution pattern is explicitly preferred in the claims (substituent X linked to positions 1, 2 or 3 of the indolizine), indicating that the 1‑regioisomer is integral to the pharmacophore hypothesis of this patent family [2]. No equivalent patent portfolio exists for the unsubstituted 2‑ or 3‑carboxamide isomers as neuroreceptor ligands.

Patent Scope
Supporting evidence
1-carboxamide: explicitly claimed in WO2006015737A1
2-carboxamide: not specifically claimed
Supports neuroreceptor-focused lead generation
No head-to-head IC₅₀ data for parent scaffolds
neuroreceptor patent analysis privileged scaffold

Optimal Procurement Scenarios for Indolizine-1-carboxamide Based on Differentiated Evidence


Medicinal Chemistry: Neuroreceptor‑Focused Lead Generation

The WO2006015737A1 patent positions indolizine‑1‑carboxamide as a preferred scaffold for neuroreceptor ligands [1]. Research groups pursuing novel CNS‑active chemotypes should procure the 1‑isomer explicitly, as the patent’s pharmacophore hypothesis is built around the 1‑substitution pattern. Using the 2‑ or 3‑isomer risks generating compounds that fall outside the claimed structural space, potentially compromising freedom to operate [2].

Synthetic Methodology: Accessing 1‑Substituted Indolizine Libraries

Because direct C–H carboxamidation methods are regiospecific for the 3‑position [1], the only reliable way to obtain 1‑carboxamide‑containing indolizine libraries is to start from pre‑formed indolizine‑1‑carboxamide [2]. This makes the compound an essential building block for any diversity‑oriented synthesis programme that requires precise control over the carboxamide attachment site.

Physicochemical Profiling: Isomer‑Specific Solubility and Formulation Studies

Although computed 2D descriptors are identical across isomers, the distinct hydrogen‑bond geometry of indolizine‑1‑carboxamide [1] can lead to measurable differences in experimental solubility, melting point, and co‑crystal formation [2]. Procurement of the correct isomer is mandatory for reliable formulation screening and solid‑state characterization.

Reference Standard: Analytical and Spectroscopic Benchmarking

Indolizine‑1‑carboxamide serves as a single‑isomer reference standard for HPLC, LC‑MS, and NMR method development when analysing reaction mixtures that may contain multiple indolizine regioisomers [1]. Its unambiguous identity (CAS 14759‑47‑8) allows precise calibration without co‑elution ambiguity that could arise from isomeric mixtures.

Application
Selection Property
Validation Focus
Medicinal Chemistry: Neuroreceptor-Focused Lead Generation
Patent-Documented Regioisomer Preference
Neuroreceptor Binding & Functional Assays
Synthetic Methodology: Accessing 1-Substituted Libraries
Pre-established Regiochemistry at 1-Position
Orthogonal Synthetic Route Validation
Physicochemical Profiling: Isomer-Specific Solubility & Formulation
Isomer-Specific H-Bond Geometry
Experimental Solubility & Solid-State Screening
Reference Standard: Analytical & Spectroscopic Benchmarking
Single-Isomer Reference Standard
HPLC/LC-MS Co-Elution Resolution
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